5-chloro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine
Description
5-chloro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine is a pyrimidine derivative featuring a chlorine atom at the 5-position and a secondary amine at the 2-position of the pyrimidine ring. The amine is substituted with a bicyclic moiety comprising a pyrrolidine (5-membered nitrogen-containing ring) linked to an oxane (tetrahydropyran, 6-membered oxygen-containing ring) at the 4-position.
Properties
IUPAC Name |
5-chloro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN4O/c14-10-7-15-13(16-8-10)17-11-1-4-18(9-11)12-2-5-19-6-3-12/h7-8,11-12H,1-6,9H2,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTPQIQTRNJBLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC2=NC=C(C=N2)Cl)C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine typically involves multi-step organic synthesis One common method involves the reaction of a pyrimidine derivative with a chlorinating agent to introduce the chlorine atom at the 5-positionThe reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, palladium catalysts
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidines .
Scientific Research Applications
5-chloro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 5-chloro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related pyrimidine derivatives, focusing on substituent variations, molecular features, and inferred physicochemical or biological implications.
Table 1: Structural and Functional Comparison of Analogous Pyrimidine Derivatives
Key Insights from Structural Comparisons
Halogen Substitution: Fluorine () introduces stronger electronegativity but weaker van der Waals interactions compared to chlorine. This may reduce off-target interactions but could lower binding affinity in halogen-bonding contexts.
Substituent Rigidity and Size :
- The pyrrolidine-oxane bicyclic group in the target compound offers conformational rigidity, which may improve selectivity but reduce solubility compared to smaller substituents like cyclopentyl ().
- Piperidine () and isopropyl-oxane () substituents introduce distinct steric profiles, impacting interactions with deep or shallow binding pockets .
Positional Isomerism :
- Amine placement at pyrimidine 2- vs. 4-position () alters hydrogen-bonding networks. For example, 2-amine derivatives may better mimic adenine in kinase inhibitors, while 4-amine analogs could disrupt π-stacking .
Chirality :
- The (R)-oxolane configuration in highlights the role of stereochemistry in modulating target specificity and metabolic pathways, a factor absent in the achiral cyclopentyl analog .
Research Findings and Limitations
While the provided evidence lacks explicit biological data, structural comparisons suggest:
- Lipophilicity Trends : Cyclopentyl and isopropyl substituents () likely increase logP values, favoring blood-brain barrier penetration but risking solubility issues.
- Metabolic Stability : The oxane and pyrrolidine groups () may resist oxidative metabolism due to saturated rings, enhancing half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
